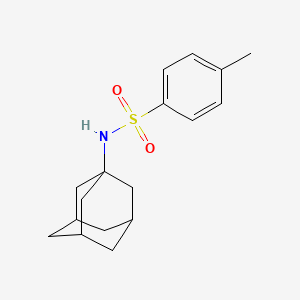
N-(1-adamantyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(1-adamantyl)-4-methylbenzenesulfonamide: is an organic compound that features an adamantane moiety attached to a benzenesulfonamide group Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while the benzenesulfonamide group is a common functional group in medicinal chemistry
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-(1-adamantyl)-4-methylbenzenesulfonamide can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Materials Science: The rigidity and stability of the adamantane moiety make this compound useful in the design of novel materials with unique properties.
Biology and Medicine:
Antiviral Agents: Compounds containing adamantane are known for their antiviral properties, particularly against influenza viruses.
Neuroprotective Agents: Adamantane derivatives have been studied for their potential neuroprotective effects, which could be useful in treating neurodegenerative diseases.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with adamantane and 4-methylbenzenesulfonyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production methods for N-(1-adamantyl)-4-methylbenzenesulfonamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The adamantane moiety can undergo oxidation reactions, typically forming adamantanone derivatives.
Reduction: Reduction reactions can be used to modify the benzenesulfonamide group, potentially converting it to a sulfonic acid or sulfonyl hydrazide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Sulfonic acids or sulfonyl hydrazides.
Substitution: Various substituted sulfonamides.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-4-methylbenzenesulfonamide is largely dependent on its application. In medicinal chemistry, the adamantane moiety is known to interact with biological membranes, enhancing the lipophilicity and stability of the compound. The benzenesulfonamide group can interact with various enzymes and receptors, potentially inhibiting their activity.
Molecular Targets and Pathways:
Ion Channels: Adamantane derivatives are known to block ion channels, which can be useful in treating conditions like epilepsy and Parkinson’s disease.
Enzymes: The sulfonamide group can inhibit enzymes such as carbonic anhydrase, making it useful in the treatment of glaucoma and other conditions.
Comparaison Avec Des Composés Similaires
Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane structure.
Rimantadine: Another antiviral drug similar to amantadine.
Uniqueness: N-(1-adamantyl)-4-methylbenzenesulfonamide is unique due to the presence of both the adamantane and benzenesulfonamide groups. This combination provides a balance of stability, lipophilicity, and potential biological activity that is not found in many other compounds.
Propriétés
IUPAC Name |
N-(1-adamantyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-12-2-4-16(5-3-12)21(19,20)18-17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15,18H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUQDHHXNQRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


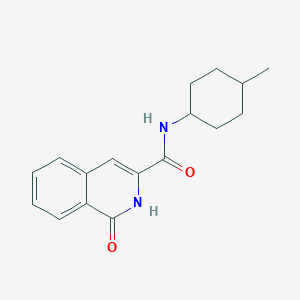
![N-[2-(pyrazin-2-ylamino)ethyl]methanesulfonamide](/img/structure/B7496748.png)
![N-(4-chlorophenyl)-5-cyano-6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7496751.png)
![[4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496752.png)
![2-[4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7496768.png)
![N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496777.png)
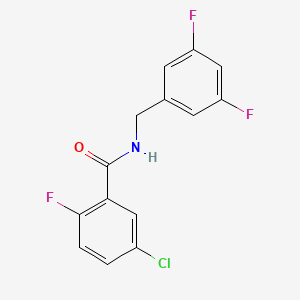
![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7496790.png)
![2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7496798.png)
![N-[5-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]acetamide](/img/structure/B7496810.png)
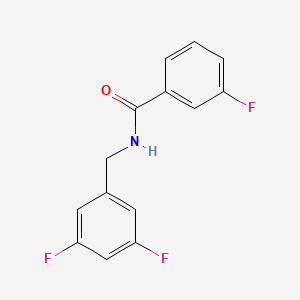
![3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7496828.png)
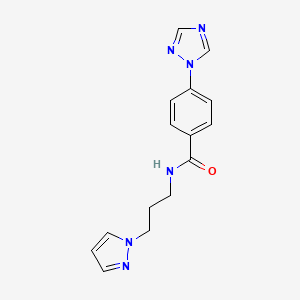
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7496853.png)
